5-[(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex heterocyclic compound that features a pyrazole and thiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Chemical Reactions Analysis
Types of Reactions
5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets. The pyrazole and thiazine moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Shares the pyrazole moiety but differs in the additional functional groups.
Pyrazolo[1,5-a]pyrimidines: Similar in having a pyrazole ring but with different heterocyclic systems.
Uniqueness
5-[3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of pyrazole and thiazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13N3O4S |
---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
5-[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C13H13N3O4S/c1-3-16-6-8(7(2)15-16)4-5-9(17)10-11(18)14-13(20)21-12(10)19/h4-6,19H,3H2,1-2H3,(H,14,18,20)/b5-4+ |
InChI Key |
OBMNICMBJXLKTQ-SNAWJCMRSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)C2=C(SC(=O)NC2=O)O |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=C(SC(=O)NC2=O)O |
Origin of Product |
United States |
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